(S)-1-(2-Chloro-5-fluorophenyl)ethanol
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Overview
Description
(S)-1-(2-Chloro-5-fluorophenyl)ethanol is a chiral compound characterized by the presence of a chlorine and fluorine atom on a phenyl ring, along with an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloro-5-fluorophenyl)ethanol typically involves the asymmetric reduction of the corresponding ketone, (2-Chloro-5-fluorophenyl)acetone. This reduction can be achieved using chiral catalysts or reagents to ensure the production of the desired enantiomer. Common reagents used in this process include borane complexes and chiral oxazaborolidine catalysts.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as the preparation of the starting materials, the asymmetric reduction reaction, and subsequent purification of the product through techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Chloro-5-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products Formed
Oxidation: (2-Chloro-5-fluorophenyl)acetone
Reduction: (S)-1-(2-Chloro-5-fluorophenyl)ethane
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
(S)-1-(2-Chloro-5-fluorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which (S)-1-(2-Chloro-5-fluorophenyl)ethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the chiral center and the specific arrangement of atoms contribute to its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-Chloro-5-fluorophenyl)ethanol
- 1-(2-Chloro-5-fluorophenyl)ethanol (racemic mixture)
- (S)-1-(2-Chloro-4-fluorophenyl)ethanol
Uniqueness
(S)-1-(2-Chloro-5-fluorophenyl)ethanol is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions in various applications. The presence of both chlorine and fluorine atoms on the phenyl ring also imparts distinct electronic properties, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(1S)-1-(2-chloro-5-fluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYGPNJJPRDZHO-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1932506-72-3 |
Source
|
Record name | (1S)-1-(2-chloro-5-fluorophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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